molecular formula C15H15NO2 B11961996 Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- CAS No. 57420-67-4

Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-

Cat. No.: B11961996
CAS No.: 57420-67-4
M. Wt: 241.28 g/mol
InChI Key: SXUUXRLGBUBJTH-UHFFFAOYSA-N
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Description

Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzenamine (aniline) where the amino group is substituted with a methoxy group and a methoxyphenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- typically involves the condensation reaction between 2-methoxybenzenamine and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the product. The purification process may involve techniques such as distillation, crystallization, and chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzenamine derivatives depending on the reagents used.

Scientific Research Applications

Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methoxy-N-methyl-: Similar structure but with a methyl group instead of a methoxyphenylmethylene group.

    Benzenamine, 4-methoxy-2-methyl-: Similar structure with an additional methyl group on the aromatic ring.

    4,4’-Dimethoxydiphenylamine: Contains two methoxy groups on the aromatic rings.

Uniqueness

Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- is unique due to the presence of both methoxy and methoxyphenylmethylene groups, which impart distinct chemical and biological properties

Properties

CAS No.

57420-67-4

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C15H15NO2/c1-17-13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)18-2/h3-11H,1-2H3

InChI Key

SXUUXRLGBUBJTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC=C2OC

Origin of Product

United States

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